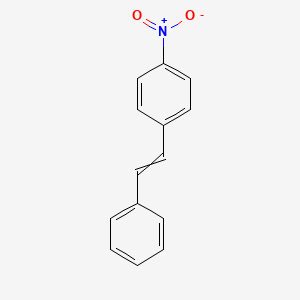
1-Nitro-4-styrylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-nitrostilbene typically involves classical organic reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. Another method is the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of (Z)-4-nitrostilbene may utilize large-scale versions of these synthetic routes, optimized for yield and efficiency. The Wittig reaction and Heck reaction are scalable and can be adapted for industrial use, ensuring the production of high-purity (Z)-4-nitrostilbene .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-nitrostilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amine group is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitro-substituted benzoic acids.
Reduction: Formation of 4-amino-stilbene derivatives.
Substitution: Formation of halogenated stilbene derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-4-nitrostilbene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the production of dyes, optical brighteners, and other materials.
Wirkmechanismus
The mechanism of action of (Z)-4-nitrostilbene involves its interaction with various molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resveratrol: A well-known stilbene derivative with potent antioxidant and anticancer properties.
Pterostilbene: Another stilbene derivative with enhanced bioavailability and similar biological activities.
Combretastatin: A stilbene derivative known for its antimitotic and anticancer properties.
Uniqueness of (Z)-4-nitrostilbene
(Z)-4-nitrostilbene is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to other stilbene derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C14H11NO2 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-nitro-4-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H |
InChI-Schlüssel |
ZISCOWXWCHUSMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














